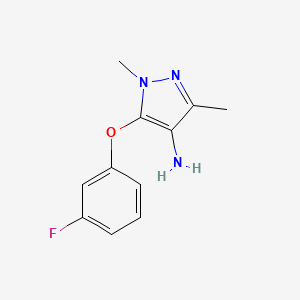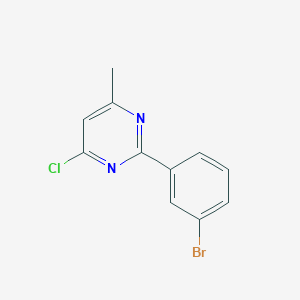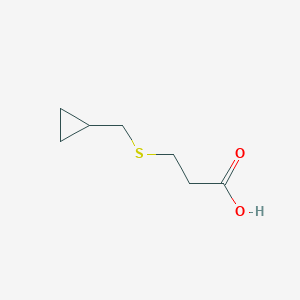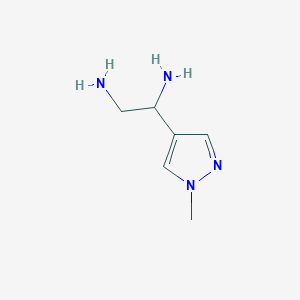
1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound you mentioned contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is aromatic and has a benzene-like odor . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene and its derivatives occur in petroleum, sometimes in concentrations up to 1–3%. The thiophenic content of oil and coal is removed via the hydrodesulfurization (HDS) process. In HDS, the liquid or gaseous feed is passed over a form of molybdenum disulfide catalyst under a pressure of H2. Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .Scientific Research Applications
Synthesis and Characterization
1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized in various studies, highlighting their potential in chemical research and applications. For instance, Dong (2011) reported an improved synthesis method for 1H-pyrazole-4-carboxylic acid, increasing its yield significantly, which suggests a potential for efficient production of related compounds including this compound (Dong, 2011).
Antimicrobial and Biological Activity
Compounds related to this compound have shown promising antimicrobial and biological activities. A study by Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives and found that their antimicrobial activity varied based on the Schiff base moiety, offering potential for the development of new antimicrobial agents (Hamed et al., 2020).
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have also been evaluated for anti-inflammatory and analgesic activities. Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles with 2-thienylpyrazole moiety and found that many of the compounds exhibited both analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abdel-Wahab et al., 2012).
Corrosion Inhibition
In addition to biological activities, pyrazole derivatives, including those related to this compound, have been investigated for their potential as corrosion inhibitors. Motawea and Abdelaziz (2015) evaluated two pyrazole derivatives as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating the potential of these compounds in industrial applications (Motawea & Abdelaziz, 2015).
Nonlinear Optical Materials
Compounds based on this compound have also been explored for their potential in optical applications. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and found that some compounds exhibited significant nonlinear optical properties, suggesting their use in optical limiting applications (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing their function and activity .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of cellular processes .
Result of Action
Similar compounds have been shown to induce a variety of effects at the molecular and cellular level, often related to the modulation of target activity .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWUKUBDQTXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



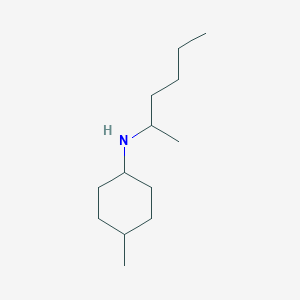


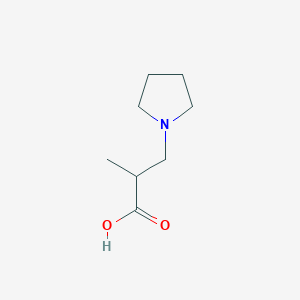
![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)
